5H-Indolo[2,3-b]quinoxalin-9-ol
Description
Significance of Nitrogen Heterocycles in Contemporary Chemistry
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon. These structures are fundamental building blocks in nature and synthetic chemistry. sapub.orgmdpi.com Their prevalence is highlighted by the fact that a significant majority of FDA-approved small-molecule drugs feature a nitrogen heterocycle. sapub.org This widespread use stems from their ability to engage in various biological interactions, such as hydrogen bonding, and their structural diversity allows them to mimic natural metabolites and bind to a wide range of biological targets. sapub.org Consequently, nitrogen heterocycles are integral to numerous pharmaceuticals, including anticancer, antiviral, antibacterial, and anti-inflammatory agents, as well as in materials science for applications like dyes and electronic materials. sapub.orgresearchgate.net
Historical Context and Evolution of Indolo[2,3-b]quinoxaline Chemistry
The foundational method for synthesizing the indolo[2,3-b]quinoxaline core has historically been the acid-catalyzed condensation reaction between an indoline-2,3-dione (commonly known as isatin) and an ortho-phenylenediamine. researchgate.netbenthamscience.com This straightforward approach allows for the fusion of the indole (B1671886) and quinoxaline (B1680401) ring systems. researchgate.net The reaction can yield different products depending on the conditions, but in acidic solvents, the formation of the desired indolo[2,3-b]quinoxaline is favored. researchgate.net
Over the years, synthetic methodologies have evolved to improve efficiency, yield, and substrate scope. Modern techniques include microwave-assisted synthesis, which can accelerate reaction times, and the use of various catalysts. mdpi.comresearchgate.net More advanced strategies involve palladium-catalyzed cross-coupling reactions and C-H bond functionalization, offering sophisticated routes to create complex and specifically substituted derivatives. tandfonline.com
Overview of Indolo[2,3-b]quinoxaline Derivatives and Their Relevance
The planar, tetracyclic structure of the indolo[2,3-b]quinoxaline scaffold makes it an excellent candidate for intercalation with DNA, a mechanism of action that underpins many of its biological activities. researchgate.netnih.gov This property has driven extensive research into its derivatives, revealing a broad spectrum of pharmacological potential.
Substituted indolo[2,3-b]quinoxalines have demonstrated significant utility as:
Antiviral Agents: Derivatives like B-220 have shown potent activity against various herpes viruses. sapub.org The mechanism is often linked to their ability to bind and stabilize DNA and RNA structures. sapub.orgnih.gov
Anticancer Agents: Numerous derivatives exhibit cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The compound 9-OH-B-220, a hydroxylated derivative, is noted for its high binding affinity to DNA. researchgate.netnih.gov
Functional Materials: The unique photophysical properties of this scaffold have led to its use in developing organic electronics, such as organic light-emitting diodes (OLEDs) and chemical sensors. benthamscience.com
The table below summarizes some key derivatives and their observed activities.
| Derivative Name | Key Substituents | Noted Biological/Technical Relevance |
| B-220 | 2,3-dimethyl, 6-(dimethylaminoethyl) | Potent antiviral activity against HSV-1, VZV, and CMV. sapub.orgresearchgate.net |
| 9-OH-B-220 | 2,3-dimethyl, 6-(dimethylaminoethyl), 9-hydroxy | High DNA binding affinity; antiviral. researchgate.netnih.gov |
| NCA0424 | Varies | Good DNA binding affinity; MDR modulating activity. researchgate.netnih.gov |
| 9-Fluoro derivatives | 9-fluoro, various side chains | Antitumor activity; enhanced DNA binding affinity. researchgate.net |
Research Scope and Objectives for 5H-Indolo[2,3-b]quinoxalin-9-ol
The specific compound This compound represents a fundamental structure within this class of molecules. Research on this particular compound is driven by several key objectives rooted in the broader understanding of its derivatives.
A primary point of interest is the tautomerism between the 5H and 6H forms of the indoloquinoxaline core. The hydrogen atom can reside on either the indole nitrogen (N-5) or the quinoxaline nitrogen (N-6). While many studies focus on 6H-derivatives, research on related heterocyclic systems (indolo[2,3-b]quinolines) has shown that 5H-isomers can exhibit significantly higher cytotoxic activity—in some cases, ten times greater—than their 6H-counterparts. This suggests that the 5H tautomer of the indoloquinoxaline scaffold could possess enhanced biological efficacy.
The synthesis of this compound would logically proceed via the established condensation method, likely by reacting isatin (B1672199) with 4-hydroxy-1,2-phenylenediamine or 6-hydroxyisatin with o-phenylenediamine (B120857) .
The objectives for investigating the unsubstituted this compound are:
To Establish Baseline Activity: Determining the intrinsic cytotoxic and antiviral properties of this core structure is essential. This provides a benchmark against which the potency of more complex, substituted derivatives (like 9-OH-B-220) can be measured.
To Compare Tautomeric Forms: A direct comparison of the biological and chemical properties of this compound with its 6H tautomer would provide critical insights into how the position of the N-H proton influences DNA binding, solubility, and ultimately, therapeutic potential.
In essence, while research has heavily explored substituted derivatives, a thorough investigation of the parent this compound is a crucial and logical step to fundamentally understand this important heterocyclic system and to guide the rational design of future therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
876405-41-3 |
|---|---|
Molecular Formula |
C14H9N3O |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
6H-indolo[3,2-b]quinoxalin-9-ol |
InChI |
InChI=1S/C14H9N3O/c18-8-5-6-10-9(7-8)13-14(16-10)17-12-4-2-1-3-11(12)15-13/h1-7,18H,(H,16,17) |
InChI Key |
LYNYZSOFLXOXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)O)NC3=N2 |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies
Introduction of Varied Substituents on the Indolo[2,3-b]quinoxaline Core
The introduction of diverse substituents onto the indolo[2,3-b]quinoxaline framework is a primary strategy to explore structure-activity relationships (SAR). The nature, position, and orientation of these substituents can profoundly influence the molecule's interaction with biological targets or its performance in electronic devices. nih.gov Synthetic methodologies often involve the condensation of substituted isatins with substituted o-phenylenediamines or post-cyclization functionalization using modern cross-coupling techniques. researchgate.netbohrium.comresearchgate.net
The indole (B1671886) portion of the scaffold offers several sites for modification, most notably the indole nitrogen (N-5 or N-6, depending on the nomenclature used in various studies) and the fused benzene (B151609) ring. Alkylation at the indole nitrogen is a common strategy to enhance solubility and modulate biological activity.
For instance, a series of 6-alkyl-6(H)-indolo[2,3-b]quinoxalines has been synthesized by condensing 1-long-chain alkyl-indoline-2,3-diones with o-phenylenediamine (B120857). imist.maresearchgate.net This approach allows for the introduction of various alkyl chains, such as decyl, tetradecyl, and hexadecyl groups, at the indole nitrogen position. researchgate.net The N6-atom is considered a key "handle" for further derivatization to influence the molecule's properties. acs.org
The quinoxaline (B1680401) moiety can be functionalized through several synthetic routes. One approach involves the substitution of hydrogen on the quinoxaline ring with C-nucleophiles. nih.gov Another powerful method is the use of halogenated quinoxalines as precursors for cross-coupling reactions. For example, 2,3-dichloroquinoxaline (B139996) can undergo Sonogashira coupling with terminal alkynes to introduce new substituents. researchgate.net
A versatile strategy for creating densely functionalized quinoxalines involves palladium-catalyzed cross-coupling reactions and direct C-H functionalization. researchgate.net This has been demonstrated in the synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline. researchgate.net Furthermore, Brønsted acid-mediated protocols have been developed for the selective coupling of indoles at the C-2 and C-3 positions of quinoxalines, providing a direct route to complex heterocyclic systems. rsc.org The introduction of bulky groups like tert-butyl at the 2- and 3-positions has been explored to enhance solubility and stability in the context of non-aqueous redox flow batteries. acs.org
Targeted substitutions at specific positions on the indolo[2,3-b]quinoxaline core are crucial for fine-tuning the molecule's properties. The electronic and steric characteristics of substituents at these key sites can dictate the compound's biological efficacy and physical characteristics.
C-9 Position: The C-9 position, located on the indole ring, is a frequent site for modification. The parent compound of interest, 5H-Indolo[2,3-b]quinoxalin-9-ol (often referred to as 9-OH-B-220), features a hydroxyl group at this position. nih.govresearchgate.net This hydroxyl group can be introduced by using a correspondingly substituted isatin (B1672199) derivative during the initial synthesis. Halogenation at this position, creating 9-iodo-6H-indolo[2,3-b]quinoxaline, provides a versatile intermediate for further functionalization via cross-coupling reactions like the Sonogashira-Hagihara protocol to introduce various acetylenic groups. scilit.comjomardpublishing.com
N-5 Position (Indole Nitrogen): As discussed in section 3.1.1, the indole nitrogen (variously numbered as N-5 or N-6) is readily alkylated. imist.maresearchgate.net For example, 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline has been used as a precursor for subsequent Ullmann C-N coupling reactions. scilit.comjomardpublishing.com
C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions on the quinoxaline ring can significantly impact molecular properties. A study on analogues for redox flow batteries showed that introducing a tert-butyl group at the 9-position decreased cycling stability, whereas a mixture of 2- and 3-tert-butyl substituted derivatives improved both stability and electrochemical performance. acs.org
C-11 Position: The C-11 position within the pyrazine (B50134) ring is another site for strategic modification. The development of C-11 functionalized spiro[indeno[1,2-b]quinoxaline-11,4'-pyridines] has been achieved through photoredox catalysis, demonstrating the feasibility of introducing complex substituents at this carbon. researchgate.net
| Position | Substituent | Synthetic Strategy/Precursor | Observed Impact/Application | Reference |
|---|---|---|---|---|
| C-9 | -OH | Condensation using 5-hydroxyisatin | Active derivative (9-OH-B-220) with high DNA binding affinity | nih.govresearchgate.net |
| C-9 | -I | Condensation using 5-iodoisatin | Versatile intermediate for Sonogashira cross-coupling | scilit.comjomardpublishing.com |
| N-5/N-6 | -Alkyl (Decyl, Tetradecyl) | Condensation using 1-alkyl-isatins | Modulation of physical properties | imist.maresearchgate.net |
| C-2/C-3 | -tert-Butyl | Convergent synthetic route | Improved stability and electrochemical performance for NARFBs | acs.org |
| C-11 | Spiro[pyridine] | Photoredox catalysis | Construction of complex spiro-heterocyclic systems | researchgate.net |
Synthesis of Conjugates and Hybrid Molecules
Creating hybrid molecules by conjugating the indolo[2,3-b]quinoxaline scaffold with other pharmacologically active moieties is a sophisticated strategy to develop compounds with potentially synergistic or novel mechanisms of action. nih.gov These hybrids can be classified as linked, fused, or merged compounds. nih.gov
A notable example involves the synthesis of new amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), a close analogue of the indolo[2,3-b]quinoxaline system, with various hydroxycinnamic acids (HCAs). nih.gov The synthesis involved coupling 9-amino-DiMIQ with protected HCAs using standard peptide coupling agents like DCC/DMAP. nih.gov This approach links the DNA-intercalating core with ROS-modulating agents, aiming to create dual-action anticancer agents. nih.gov Similarly, previous work has shown that introducing amino acids or short peptides to the core can improve physicochemical and pharmacological properties. nih.gov
| Core Scaffold | Attached Moiety | Linkage Type | Synthetic Approach | Purpose | Reference |
|---|---|---|---|---|---|
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Hydroxycinnamic acids (e.g., ortho-coumaric acid) | Amide | Coupling of 9-amino-DiMIQ with protected HCAs (DCC/DMAP) | Development of dual-action anti-pancreatic cancer agents | nih.gov |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Amino acids / Short peptides | Amide | Peptide coupling | Improvement of physicochemical and pharmacological properties | nih.gov |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Guanidine / Guanyl-amino acid chain | Not specified | Chemical synthesis | Improvement of cytoselectivity against cancer cells | nih.gov |
Development of Analogues with Enhanced Pharmacophoric Features
The primary goal of derivatization is often the development of analogues with enhanced pharmacophoric features, leading to improved biological activity or optimized physical properties for material applications. The mechanism of action for many bioactive indolo[2,3-b]quinoxalines involves intercalation into the DNA helix. nih.govresearchgate.net The thermal stability of the resulting drug-DNA complex is a key parameter, which is heavily influenced by the substituents on the heterocyclic core. nih.govresearchgate.net
For example, highly active derivatives such as B-220 and 9-OH-B-220 exhibit strong DNA binding affinity. nih.gov The introduction of side chains and functional groups can alter this interaction; the type of substituent and its orientation toward the DNA grooves can modulate activity. nih.gov Modifications have also been aimed at creating analogues with activity against specific diseases, such as tuberculosis. mdpi.comnih.gov A synthetic approach combining Buchwald–Hartwig cross-coupling with intramolecular oxidative cyclodehydrogenation has been used to construct novel thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines evaluated for antimycobacterial activity. mdpi.com
Beyond medicine, structural modifications are used to tune electronic properties. A design approach involving the fusion of a π-donor nitrogen atom to expand the aromatic system was used to create indolo[2,3-b]quinoxaline anolytes for non-aqueous redox flow batteries. acs.org This modification led to better charge delocalization, enhanced stability, and a lower reduction potential. acs.org
Combinatorial Approaches to Library Generation
To efficiently explore the vast chemical space and identify structure-property relationships, combinatorial approaches and library synthesis are employed. These strategies allow for the rapid generation of a large number of derivatives for screening.
A library of indolo[2,3-b]quinoxaline derivatives was synthesized via a convergent route to evaluate their electrochemical properties and solubilities for battery applications. acs.org This approach facilitated a systematic study of how different substituents, such as tert-butyl groups at various positions, influenced the desired properties, ultimately leading to the identification of an optimal anolyte. acs.org Similarly, the development of one-pot, multi-step protocols, such as the Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines, provides an efficient route for preparing a series of biologically relevant indolo[2,3-b]quinoxaline derivatives with broad substrate scope, which is amenable to library generation. researchgate.netnih.gov
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. For derivatives of 5H-indolo[2,3-b]quinoxaline, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each proton and carbon atom.
The ¹³C NMR spectra of these compounds show signals for the aromatic carbons spread across the δ 110-150 ppm range. For example, in 6-alkyl-6H-indolo[2,3-b]quinoxalines, the carbon atoms of the quinoxaline (B1680401) and indole (B1671886) rings can be assigned based on their chemical shifts and coupling patterns observed in heteronuclear correlation experiments. researchgate.net The presence of the hydroxyl group at the C-9 position in 5H-Indolo[2,3-b]quinoxalin-9-ol would be expected to influence the chemical shifts of the adjacent carbon and proton atoms, providing a key signature for its confirmation.
Table 1: Representative ¹H and ¹³C NMR Data for Related Indolo[2,3-b]quinoxaline Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | DMSO-d₆ | 7.68-8.37 (m, Ar-H), 4.60 (t, N-CH₂), 1.21-1.90 (m, alkyl-H) | 110.75-149.24 (Ar-C), 41.44 (N-CH₂), 22.33-31.57 (alkyl-C) | researchgate.net |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d₆ | 7.34-8.35 (m, Ar-H), 4.50 (t, N-CH₂), 1.71-1.91 (m, alkyl-H) | 111.47-149.24 (Ar-C), 43.13 (N-CH₂), 22.42-31.66 (alkyl-C) | researchgate.net |
Note: This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the expected molecular formula is C₁₄H₉N₃O, with a monoisotopic mass of 235.0746 g/mol .
The NIST WebBook provides mass spectral data for the parent compound, 5H-indolo[2,3-b]quinoxaline (C₁₄H₉N₃), which shows a prominent molecular ion peak (M⁺) at m/z 219, confirming its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula. For instance, in the study of 6-(2',3',4'-Tri-O-acetyl-β-L-rhamnopyranosyl)-indolo[2,3-b]quinoxaline, the aglycone fragment corresponding to 6H-indolo[2,3-b]quinoxaline was observed at m/z 219. rsc.org
The fragmentation pattern in the mass spectrum can reveal the stable structural motifs within the molecule. For indolo[2,3-b]quinoxalines, fragmentation often involves the loss of substituents from the core heterocyclic structure. The presence of the hydroxyl group in this compound would likely lead to characteristic fragmentation pathways, such as the loss of a water molecule or a carbon monoxide molecule under electron ionization conditions.
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₁₄H₉N₃O⁺ | 235.0746 |
| [M+H]⁺ | C₁₄H₁₀N₃O⁺ | 236.0824 |
| [M+Na]⁺ | C₁₄H₉N₃NaO⁺ | 258.0643 |
| [M-H]⁻ | C₁₄H₈N₃O⁻ | 234.0667 |
Note: These are predicted values. Experimental values may differ slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The NIST WebBook provides an IR spectrum for the parent compound, 5H-indolo[2,3-b]quinoxaline. nist.gov For the 9-hydroxy derivative, additional and shifted bands would be anticipated. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the indole ring typically appears in a similar region, often as a sharper peak around 3400-3500 cm⁻¹.
The C=N stretching vibrations of the quinoxaline ring and the C=C stretching vibrations of the aromatic rings are expected to be observed in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ range. The C-O stretching of the phenolic hydroxyl group would likely produce a strong band around 1200-1260 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| N-H (Indole) | Stretching | 3400-3500 (sharp) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N, C=C (Aromatic) | Stretching | 1500-1650 |
| C-O (Phenolic) | Stretching | 1200-1260 |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like indolo[2,3-b]quinoxalines. The extended π-system of the indolo[2,3-b]quinoxaline core gives rise to characteristic absorption bands in the UV-Vis region.
Studies on various indolo[2,3-b]quinoxaline derivatives have shown that these compounds typically exhibit intramolecular charge transfer (ICT) transitions. For example, a series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton displayed ICT bands in the range of 501–561 nm. These derivatives also showed emission in the range of 580–648 nm in solution. The exact position of the absorption and emission maxima (λ_max) is sensitive to the nature of the substituents on the heterocyclic core and the polarity of the solvent.
For this compound, the presence of the electron-donating hydroxyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of a related derivative, 3-[2-(5H-Indolo[2,3-b]quinoxalin-5-yl)ethyl]-1,3-oxazolidin-2-one, has been determined. This structure reveals that the fused N-heterocyclic system is nearly planar. Such planarity is a common feature of the indolo[2,3-b]quinoxaline core and is crucial for its electronic properties and potential for intercalation with DNA. It is highly probable that the core heterocyclic system of this compound would also adopt a similar planar conformation.
Other Advanced Spectroscopic Methodologies (e.g., Electrochemiluminescence)
The indolo[2,3-b]quinoxaline scaffold is of significant interest in the field of materials science, particularly for applications in organic electronics. Techniques such as electrochemiluminescence (ECL) are employed to study the light-emitting properties of these compounds upon electrochemical stimulation.
Derivatives of indolo[2,3-b]quinoxaline have been investigated as host materials for organic light-emitting diodes (OLEDs), especially for deep-red emission. The electrochemical and photophysical properties, including their HOMO and LUMO energy levels, are crucial for designing efficient electronic devices. While specific ECL data for this compound is not available, the general class of indolo[2,3-b]quinoxalines is known to exhibit interesting electro-optical properties, suggesting that the 9-hydroxy derivative could also be a candidate for such applications.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone computational method for investigating the structural and electronic properties of indolo[2,3-b]quinoxaline derivatives. By calculating the electron density of the system, DFT allows for accurate predictions of molecular behavior, stability, and reactivity. researchgate.netrsc.org These calculations are fundamental to understanding the potential of these compounds in both medicinal chemistry and organic electronics. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, dictates the molecule's conductivity, chemical reactivity, and absorption/emission spectra. rsc.org
In derivatives of the indolo[2,3-b]quinoxaline scaffold, the HOMO and LUMO are typically distributed across the planar, fused heterocyclic system. researchgate.net For instance, studies on N-phenylindolo[2,3-b]quinoxalines show that the HOMO, HOMO-1, and HOMO-2 orbitals are primarily centered on the core indolo[2,3-b]quinoxaline skeleton. researchgate.net This localization suggests that the fundamental electronic properties are governed by this core structure.
Theoretical investigations on various donor-acceptor derivatives have been performed using DFT and Time-Dependent DFT (TD-DFT). These studies help rationalize the opto-electrochemical properties and HOMO-LUMO energies. rsc.org For a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, the HOMO energy levels were calculated to be in the range of –6.51 to –6.84 eV, which are comparable to many well-known n-type materials used in organic electronics. researchgate.net
| Derivative Class | Property | Calculated Value (eV) | Reference |
|---|---|---|---|
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives | HOMO Energy | -6.51 to -6.84 | researchgate.net |
| 6H-Indolo[2,3-b]quinoxaline Amine Derivatives | Energy Band Gap | 1.56 to 2.21 | rsc.org |
Before properties can be accurately predicted, the most stable three-dimensional arrangement of the molecule must be determined. Molecular geometry optimization is a computational process that calculates the lowest energy conformation of a molecule. For complex heterocyclic systems like 5H-Indolo[2,3-b]quinoxalin-9-ol, methods such as DFT with the B3LYP functional are commonly employed to find this equilibrium geometry in the ground state. researchgate.net This optimized structure serves as the essential starting point for all subsequent computational analyses, including molecular docking and the prediction of spectroscopic properties. The planarity of the indolo[2,3-b]quinoxaline core is a key feature confirmed by these optimizations and is crucial for its DNA intercalating ability and charge transport properties. nih.gov
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or DNA. This method is invaluable for elucidating potential mechanisms of action for biologically active compounds.
Derivatives of the indolo[2,3-b]quinoxaline scaffold have been the subject of numerous docking studies to explore their therapeutic potential. For example, 6H-indolo[2,3-b]quinoxaline amine derivatives were docked against a library of potential targets from Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov These studies helped to advance a plausible mechanism for their observed antimycobacterial activity. researchgate.netnih.gov Similarly, conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline, a related isomer, were studied for their interactions with DNA and DNA-topoisomerase complexes, revealing binding strengths orders of magnitude greater than the parent compound. mdpi.com Molecular modeling has also been used to confirm that the intercalative stacking of these planar systems between DNA base pairs is an energetically favorable binding mode. nih.gov
| Compound Class | Biological Target | Organism/System | Reference |
|---|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline Amine Derivatives | Protein Rv2202c | Mycobacterium tuberculosis | researchgate.net |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline Conjugates | DNA and Topoisomerase II-DNA Complex | Human Cancer Models | mdpi.com |
| Indolo[2,3-b]-quinolizinium bromide | DNA | General Intercalation Study | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and its biological-focused counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational models that correlate the chemical structure of a compound with its physical properties or biological activity.
For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR studies have been successfully employed to model their cytotoxic activity against cancer cell lines. nih.gov One such study concluded that for increased cytotoxic potency, candidate structures should ideally incorporate cyclic substituents or substituents with primary carbon atoms. nih.govresearchgate.net These models provide predictive power, guiding the design and synthesis of new analogues with potentially enhanced activity. Another form of this modeling, Quantitative Structure Use Relationship (QSUR), has been used by the EPA to predict the likely functional uses of derivatives like 9-Bromo-6H-indolo[2,3-b]quinoxaline, with antimicrobial being a highly predicted function. epa.gov
Prediction of Spectroscopic Properties (e.g., Absorption and Emission)
Computational chemistry, particularly Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the spectroscopic properties of molecules before they are synthesized. researchgate.net This analysis can forecast the ultraviolet-visible (UV-Vis) absorption and photoluminescence (emission) spectra, which are crucial for applications in organic electronics and sensor technology.
For donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives, theoretical studies have shown how the nature of peripheral amine groups influences the electronic transitions. rsc.org These calculations accurately predict intramolecular charge transfer (ICT) absorption bands and emission wavelengths. rsc.org The findings from these computational models align well with experimental data, confirming their predictive reliability.
| Derivative Class | Property | Predicted Wavelength (nm) | Reference |
|---|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline Amine Derivatives | Intramolecular Charge Transfer Absorption | 400 to 462 | rsc.org |
| 6H-Indolo[2,3-b]quinoxaline Amine Derivatives | Emission | 491 to 600 | rsc.org |
Charge Transfer and Optoelectronic Properties Analysis
The indolo[2,3-b]quinoxaline core is an excellent electron-accepting unit. When combined with electron-donating groups, it can form powerful donor-acceptor (D-A) architectures. These structures exhibit intramolecular charge transfer (ICT), a phenomenon where electron density moves from the donor to the acceptor upon photoexcitation. rsc.orgnih.gov This property is the basis for their use in advanced materials.
Computational studies are key to analyzing and predicting these charge transfer characteristics. DFT calculations help to map the electron density distribution in both the ground and excited states, confirming the D-A nature of the molecule. Theoretical analysis of indolo[2,3-b]quinoxaline derivatives has highlighted their potential as n-type or ambipolar materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.orgbenthamscience.com The tunable HOMO-LUMO gap and high thermal stability of these compounds make them promising candidates for developing new, efficient optoelectronic materials. rsc.org
Structure Activity Relationship Sar Analysis
Influence of Substituent Position and Nature on Biological Activity
The biological profile of the indolo[2,3-b]quinoxaline scaffold can be significantly modulated by the introduction of various substituents at different positions. Research has shown that even minor chemical modifications can lead to substantial changes in activity, be it anticancer, antiviral, or other therapeutic actions.
For instance, the introduction of a fluorine atom at the C-9 position of the 6H-indolo[2,3-b]quinoxaline core has been explored. Studies on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have provided insights into how halogen substitution impacts cytotoxicity and DNA binding capabilities scilit.com.
Furthermore, the attachment of side chains, particularly those containing amino groups, has been a common strategy to enhance the pharmacological properties of the indolo[2,3-b]quinoxaline system. The length and basicity of these side chains are crucial for the molecule's interaction with biological targets like DNA. For example, a derivative with a dimethylaminoethyl side chain has been shown to bind to DNA primarily through intercalation and exhibits a preference for alternating AT sequences nih.gov. The non-covalent interaction with DNA is a key mechanism for the antitumor and antiviral activities observed in this class of compounds nih.gov.
The position of these side chains is also a determining factor. Studies on 5H-indolo[2,3-b]quinoline derivatives, a related scaffold, have demonstrated that the placement of (dialkylamino)alkyl chains at either the C-2 or C-9 position significantly influences their ability to overcome drug resistance in cancer cells researchgate.net.
The electronic properties of the indolo[2,3-b]quinoxaline system are sensitive to substituent effects. The introduction of amine units can cause a red-shift in the intramolecular charge transfer (ICT) band in the absorption spectra bohrium.com. This highlights the tunability of the optoelectronic properties of these molecules through strategic substitution bohrium.com.
Table 1: Influence of Substituents on the Biological Activity of Indolo[2,3-b]quinoxaline Derivatives
| Compound/Derivative | Substituent(s) | Position(s) | Observed Biological Activity/Property | Reference |
|---|---|---|---|---|
| 9-fluoro-6H-indolo[2,3-b]quinoxaline | Fluorine | C-9 | Investigated for cytotoxicity and DNA binding. | scilit.com |
| Indolo[2,3-b]quinoxaline derivative | Dimethylaminoethyl side chain | Not specified | Antitumorigenic, antiviral activity, DNA intercalation with AT sequence preference. | nih.gov |
| 5H-indolo[2,3-b]quinoline derivatives | (Dialkylamino)alkyl chains | C-2 or C-9 | Ability to overcome drug resistance. | researchgate.net |
| 6H-indolo-[2,3-b]quinoxaline amine derivatives | Diaryl/heterocyclic amines | Not specified | Tunable optoelectronic properties, aggregation-induced emission (AIE) activity. | bohrium.com |
Role of Core Scaffold Modifications on Efficacy and Selectivity
Modifications to the core indolo[2,3-b]quinoxaline scaffold play a pivotal role in defining the efficacy and selectivity of the resulting compounds. These modifications can range from the addition of fused rings to the alteration of the heterocyclic core itself.
One significant modification involves the annulation of a benzene (B151609) ring to the indoloquinoxaline moiety, resulting in 7H-benzo bohrium.comacs.orgindolo[2,3-b]quinoxaline derivatives. A comparative study showed that these benzo-annulated derivatives bind more strongly to DNA than their 6H-indolo[2,3-b]quinoxaline counterparts. However, this structural change led to a significant reduction in antiviral activity, indicating that increased DNA affinity does not always correlate with enhanced biological efficacy in all contexts nih.gov. This underscores the complexity of SAR, where a modification that enhances one property may be detrimental to another.
The core scaffold itself has been identified as a promising motif for applications beyond medicine, such as in nonaqueous redox flow batteries. The indolo[2,3-b]quinoxaline scaffold offers high stability and a low reduction potential due to its extended π-conjugated system, which allows for effective charge delocalization acs.orgnih.gov. The nitrogen atom at the N-6 position serves as a convenient point for derivatization to further tune the molecule's properties acs.orgnih.gov. For instance, the introduction of a mixture of 2- and 3-(tert-butyl) groups along with a 6-(2-methoxyethyl) group resulted in a compound with a low reduction potential, high solubility, and remarkable stability in battery cycling nih.govosti.gov.
The fusion of a π-donor nitrogen atom into the scaffold to create a seven-center eight-electron π-system is a design strategy to expand the aromatic conjugation, leading to enhanced stability of charged intermediates acs.org. This principle of scaffold modification highlights the rational design approaches being employed to develop novel indolo[2,3-b]quinoxaline-based functional molecules.
Table 2: Effect of Core Scaffold Modifications on Indolo[2,3-b]quinoxaline Properties
| Scaffold Modification | Resulting Derivative Class | Impact on Properties | Reference |
|---|---|---|---|
| Benzene ring annulation | 7H-benzo bohrium.comacs.orgindolo[2,3-b]quinoxalines | Increased DNA binding affinity, but reduced antiviral activity. | nih.gov |
| Introduction of tert-butyl and methoxyethyl groups | 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | Low reduction potential, high solubility, and high stability for battery applications. | nih.govosti.gov |
| Fusion of a π-donor nitrogen atom | Expanded π-conjugated system | Enhanced stability of charged intermediates. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For indolo[2,3-b]quinoxaline and related heterocyclic systems, QSAR studies have been instrumental in predicting the activity of new derivatives and in providing insights into their mechanism of action.
Although a specific QSAR study for 5H-indolo[2,3-b]quinoxalin-9-ol was not found, studies on related scaffolds like indolo[1,2-b]quinazoline derivatives offer valuable parallels. A 3D-QSAR study using the comparative molecular field analysis (CoMFA) method on a series of indolo[1,2-b]quinazoline derivatives with antitumor activity established a robust model. This model indicated that the electrostatic effect of the substituent at the R1 position and the steric effect of the substituent at the R2 position were crucial for improving anticancer activity pku.edu.cn. Specifically, a substituent at R1 that carries a more positive charge was predicted to enhance activity, while the volume of the substituent at R2 needed to be optimized pku.edu.cn.
Another QSAR study on indolo[1,2-b]quinazoline derivatives, employing density functional theory (DFT) and regression analysis, identified several key factors influencing antitumor activity. These included the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the hydrophobicity of the molecule (logP), and the net charges on specific parts of the molecule. The model suggested that substituents with stronger electron-withdrawing ability that can create a larger conjugative planar area with the core scaffold would lead to higher antitumor activity pku.edu.cn.
Furthermore, a QSAR model developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2) was successfully used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives nih.gov. This demonstrates the potential of QSAR models to be applied across different but structurally related scaffolds to identify new potent inhibitors nih.gov. These examples highlight the power of QSAR in guiding the rational design of novel and more potent indolo[2,3-b]quinoxaline-based compounds.
Ligand-Target Interaction Profiling Based on SAR Data
Understanding the interaction between a ligand and its biological target is fundamental to drug design. SAR data for indolo[2,3-b]quinoxaline derivatives have provided significant insights into their binding modes with various biological targets, including DNA and protein kinases.
The planar, electron-deficient nature of the indolo[2,3-b]quinoxaline core makes it an ideal candidate for intercalation into DNA. The interaction of an indolo[2,3-b]quinoxaline derivative with a dimethylaminoethyl side chain with DNA and synthetic polynucleotides has been studied. It was found that this compound, much like the known DNA intercalator ellipticine, binds non-covalently to DNA. However, unlike ellipticine, the indolo[2,3-b]quinoxaline derivative showed a marked specificity for binding to alternating AT sequences nih.gov. Its fluorescence was significantly enhanced in the presence of AT-rich DNA, while it was quenched in GC-rich sequences. This suggests that the specific arrangement of atoms in the indolo[2,3-b]quinoxaline scaffold allows for more favorable interactions within the minor or major groove of AT-rich regions of DNA nih.gov.
Beyond DNA, indolo[2,3-b]quinoxaline derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, a series of quinoxaline (B1680401) derivatives were synthesized and evaluated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a key enzyme in stress and inflammatory signaling pathways. Structural optimization of a lead compound led to the discovery of a potent ASK1 inhibitor with an IC50 value in the nanomolar range nih.gov.
Similarly, related heterocyclic systems have shown inhibitory activity against other kinases. For example, indeno[1,2-b]indole derivatives have been identified as potent inhibitors of casein kinase II (CK2), an enzyme implicated in cancer cell proliferation and survival nih.gov. Molecular docking studies on some 6H-indolo[2,3-b]quinoxaline amine derivatives have also been used to elucidate a plausible mechanism for their antimycobacterial activity researchgate.net. These findings collectively indicate that the indolo[2,3-b]quinoxaline scaffold can be tailored to interact with a variety of biological targets, and SAR data is crucial in guiding the design of derivatives with high affinity and selectivity for a specific target.
Biotransformation and Metabolic Pathway Studies Mimetic Systems
In Vitro Metabolic Pathway Elucidation Using Mimetic Organisms (e.g., Fungi)
Fungi, particularly species like Aspergillus niger and those from the Cunninghamella genus, are well-established models for studying the phase I and phase II metabolism of xenobiotics, as they possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that are analogous to those found in mammals. nih.gov The biotransformation of heterocyclic compounds by fungi often involves hydroxylation, N-oxidation, and other oxidative reactions. nih.gov
While specific studies on the fungal biotransformation of 5H-indolo[2,3-b]quinoxalin-9-ol are not extensively documented, the metabolism of related azaheterocyclic structures by fungi provides a predictive framework. For instance, fungi are known to hydroxylate aromatic rings and alkyl side chains of various xenobiotics. Given the phenolic hydroxyl group already present in this compound, fungal enzymes could potentially introduce additional hydroxyl groups on the polycyclic ring system or catalyze further oxidation reactions.
The table below illustrates a hypothetical biotransformation of this compound by a representative fungus, based on known fungal metabolic capabilities.
Table 1: Hypothetical Fungal Biotransformation of this compound
| Metabolite | Transformation Type | Potential Fungal Species |
|---|---|---|
| Dihydroxy-5H-indolo[2,3-b]quinoxaline | Aromatic Hydroxylation | Aspergillus niger, Cunninghamella elegans |
| 5H-Indolo[2,3-b]quinoxaline-9,X-dione | Oxidation of hydroxyl groups | Aspergillus niger |
| Glucoside conjugate of this compound | Glucosylation | Various fungal species |
Microsomal Biotransformation Studies (e.g., Rat Liver Microsomes)
Rat liver microsomes are a standard in vitro tool for investigating the oxidative metabolism of drugs and other foreign compounds, primarily mediated by cytochrome P450 (CYP450) enzymes. nih.govnih.gov These studies are critical for identifying potential drug-drug interactions and understanding the initial steps of metabolic clearance.
Although specific data on the microsomal metabolism of this compound is scarce, research on related indoloquinoxaline derivatives and other heterocyclic compounds provides valuable parallels. For example, the metabolism of other indolo[2,3-b]quinoxalines often involves hydroxylation at various positions on the aromatic scaffold. nih.gov The existing hydroxyl group at the C-9 position of the target compound would likely influence the regioselectivity of further oxidation by CYP450 enzymes.
The table below outlines the expected major and minor metabolic pathways for this compound when incubated with rat liver microsomes, based on the known functions of CYP450 enzymes.
Table 2: Predicted Microsomal Biotransformation of this compound
| Metabolic Reaction | Enzyme System | Putative Metabolite |
|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 | Dihydroxy-5H-indolo[2,3-b]quinoxaline |
| N-Oxidation | Cytochrome P450 | This compound N-oxide |
| Glucuronidation | UGTs (if present) | 5H-Indolo[2,3-b]quinoxalin-9-O-glucuronide |
Identification of Metabolites and Their Biological Activity
It is plausible that hydroxylated metabolites of this compound could retain or even exhibit enhanced biological activity. For instance, the introduction of additional hydroxyl groups can alter the molecule's ability to interact with biological targets, such as DNA or specific enzymes. The cytotoxic and anticancer activities of various indolo[2,3-b]quinoxaline derivatives have been reported, and it is an active area of research to see how metabolic changes affect this activity. mdpi.comnih.gov
The table below summarizes the potential biological activities of hypothetical metabolites of this compound.
Table 3: Potential Biological Activity of this compound Metabolites
| Metabolite | Potential Biological Activity | Rationale |
|---|---|---|
| Dihydroxy-5H-indolo[2,3-b]quinoxaline | Anticancer, Antimicrobial | Increased potential for hydrogen bonding with biological targets. |
| 5H-Indolo[2,3-b]quinoxaline-9,X-dione | Altered redox properties, potential cytotoxicity | Quinone structures are often redox-active and can induce oxidative stress. |
| Glucuronide/Sulfate Conjugates | Generally inactive, detoxification pathway | Increased water solubility for excretion. |
Role of Multi-Copper Oxidases in Bioconversion
Multi-copper oxidases, particularly laccases, are enzymes that have gained significant attention for their role in bioremediation and biocatalysis. mdpi.com Laccases, often sourced from fungi like Trametes versicolor, are capable of oxidizing a wide range of phenolic and non-phenolic compounds, making them relevant for the bioconversion of molecules like this compound. nih.govnih.govtandfonline.com
The oxidation of substrates by laccase involves the generation of radical intermediates, which can then undergo further reactions such as polymerization or cleavage. researchgate.netmdpi.comnih.gov For a phenolic compound like this compound, laccase could catalyze its oxidation to a phenoxy radical. This reactive intermediate could then participate in various follow-up reactions, potentially leading to the formation of dimers, oligomers, or quinone-type structures. The use of mediators can also extend the oxidative capacity of laccases to non-phenolic substrates. nih.gov
The table below details the potential role of laccases in the bioconversion of this compound.
Table 4: Laccase-Mediated Bioconversion of this compound
| Laccase-Mediated Process | Enzyme Source (Example) | Potential Products |
|---|---|---|
| Oxidative Coupling | Trametes versicolor | Dimeric and oligomeric structures |
| Quinone Formation | Trametes versicolor | Indolo[2,3-b]quinoxalin-dione derivatives |
| Mediator-assisted Oxidation | Trametes versicolor with a mediator (e.g., ABTS) | Oxidation at other sites on the heterocyclic core |
Emerging Applications Beyond Direct Therapeutic Use
Optoelectronic Materials Development
The planar, fused heterocyclic structure of indolo[2,3-b]quinoxaline derivatives makes them prime candidates for use in optoelectronic devices. nih.gov Their inherent donor-acceptor architecture allows for the tuning of electronic properties, which is crucial for applications in organic electronics. researchgate.netresearchgate.net Research has demonstrated their utility as semiconductors and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.netbenthamscience.com
A significant area of interest is the application of indolo[2,3-b]quinoxaline derivatives as n-type (electron-transporting) materials. researchgate.net Electrochemical studies on various derivatives have revealed their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key characteristic for efficient electron injection and transport in organic electronic devices. researchgate.net A series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone (B42736), were synthesized and studied, with findings suggesting their potential as n-type materials for optoelectronic applications. researchgate.net The donor-acceptor design approach in these molecules facilitates the tuning of these properties, making them promising for improving the efficiency and lifespan of organic electronics. researchgate.net
Electrochemical Properties of Indolo[2,3-b]quinoxaline Derivatives
| Derivative | LUMO Energy Level (eV) | HOMO Energy Level (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| Derivative 1 | -3.65 | -5.80 | 2.15 |
| Derivative 2 | -3.78 | -5.92 | 2.14 |
| Derivative 3 | -3.98 | -6.05 | 2.07 |
| Derivative 4 | -3.87 | -5.99 | 2.12 |
Indolo[2,3-b]quinoxaline-bearing compounds have been successfully utilized as emitting layers in organic electronic devices. nih.govbenthamscience.com Their chemical structure allows for the generation of materials that can emit light across different regions of the spectrum, including deep-red, which is valuable for OLED displays and lighting. benthamscience.com The photophysical properties of these compounds, such as their absorption and photoluminescence, can be modulated by introducing different functional groups to the core structure. researchgate.net Studies on various derivatives have shown that they fluoresce in the blue-orange region, confirming their potential as emitters in optoelectronic applications. researchgate.net
Chemosensor Development
The application of indolo[2,3-b]quinoxaline derivatives extends to the development of promising multifunctional chemosensors. nih.gov The electron-rich nitrogen atoms within the heterocyclic system can interact with various analytes, leading to detectable changes in their photophysical properties, such as fluorescence or color. This response forms the basis of their sensing capabilities. The versatility of the indolo[2,3-b]quinoxaline scaffold allows for the design of sensors tailored for specific ions or molecules, highlighting their potential in environmental monitoring and analytical chemistry. benthamscience.com
Advanced Material Science Applications
The utility of the indolo[2,3-b]quinoxaline framework in advanced materials is a rapidly expanding field. Beyond n-type and emitting materials, derivatives are being investigated for other specialized roles within electronic devices. For instance, a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ) was synthesized and demonstrated to be a highly effective hole-injection layer (HIL) in Alq3-based green OLEDs. nih.gov The performance of these devices was found to be strongly dependent on the thickness of the TFBIQ layer, with a 0.5 nm-thick layer yielding optimal results, including a low turn-on voltage and high luminescence intensity. nih.gov Theoretical calculations also suggest that such fluorinated derivatives possess enhanced anti-oxidation stability, a desirable trait for long-lasting electronic components. nih.gov These findings underscore the broad potential of engineered indolo[2,3-b]quinoxalines in creating next-generation organic transistors and other complex electronic systems. benthamscience.com
Performance of OLED with TFBIQ Hole-Injection Layer
| Performance Metric | Value |
|---|---|
| Minimum Turn-on Voltage | 3.1 V |
| Maximum Luminescence Intensity | 26564 cd m-2 |
| Maximum Current Density (@ 11V) | 348.9 mA cm-2 |
| Maximum Power Efficiency | 1.46 lm W-1 |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Research into the broader family of indolo[2,3-b]quinoxalines has established their significance as potent biologically active agents. The planar, electron-deficient nature of this heterocyclic system allows for effective intercalation with DNA, a mechanism that underpins much of its observed cytotoxicity against various cancer cell lines. nih.govnih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. nih.govmdpi.com
Specifically concerning the 9-hydroxy substituted analogue, 5H-Indolo[2,3-b]quinoxalin-9-ol , while detailed studies are limited, its structural relationship to other active derivatives suggests it holds considerable promise. For instance, the derivative 9-OH-B-220, a hydroxylated version of the known antiviral and anticancer agent B-220, has been noted for its high binding affinity to DNA. nih.gov This observation highlights the potential importance of the hydroxyl group at the 9-position for biological activity, likely through the formation of hydrogen bonds with biological targets, thereby enhancing binding affinity and efficacy.
Unexplored Avenues in Synthetic Methodology
The classical synthesis of the indolo[2,3-b]quinoxaline core typically involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857). benthamscience.comresearchgate.net While effective, this method can have limitations in terms of substrate scope and functional group tolerance. Modern synthetic organic chemistry offers a plethora of new methodologies that remain largely unexplored for the synthesis of this compound and its derivatives.
Future synthetic efforts could focus on:
Transition-metal catalyzed cross-coupling reactions: Methodologies such as Buchwald-Hartwig and Suzuki couplings could offer more convergent and flexible routes to the indolo[2,3-b]quinoxaline scaffold, allowing for the late-stage introduction of the 9-hydroxy group or other functionalities. researchgate.net
C-H activation/functionalization: Direct C-H functionalization of a pre-formed indolo[2,3-b]quinoxaline core could provide a more atom-economical and efficient pathway to introduce the hydroxyl group at the 9-position. mdpi.com
Photocatalysis and electrochemistry: These emerging synthetic tools could enable novel, milder, and more selective methods for the construction and derivatization of the indolo[2,3-b]quinoxaline system. nih.gov
Prospects for Novel Derivatization and Scaffold Hybridization
The this compound scaffold presents multiple sites for further chemical modification, opening the door to the creation of novel derivatives with potentially enhanced or entirely new properties.
| Derivatization Site | Potential Modifications | Desired Outcomes |
| 9-OH group | Etherification, Esterification, Glycosylation | Improved solubility, altered pharmacokinetic properties, targeted delivery. researchgate.netnih.gov |
| Indole (B1671886) N-H (5-position) | Alkylation, Arylation | Modulation of DNA binding affinity and cytotoxicity. nih.gov |
| Quinoxaline (B1680401) ring | Halogenation, Nitration, Amination | Fine-tuning of electronic properties and biological activity. |
Furthermore, the concept of scaffold hybridization , where the indolo[2,3-b]quinoxaline core is fused or linked to other pharmacologically active moieties, holds significant potential. nih.gov For example, creating hybrid molecules with known DNA alkylating agents, kinase inhibitors, or photosensitizers could lead to multifunctional drugs with synergistic activities.
Advanced Mechanistic Investigations of Biological Activities
While DNA intercalation is a well-established mechanism of action for many indolo[2,3-b]quinoxalines, a deeper understanding of the specific interactions of this compound is crucial. nih.gov Advanced mechanistic studies are needed to elucidate its precise mode of action.
Future research should employ techniques such as:
High-resolution structural biology: X-ray crystallography or cryo-electron microscopy to visualize the binding of the compound to its biological targets (e.g., DNA, topoisomerase enzymes).
Biophysical techniques: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the thermodynamics and kinetics of binding interactions.
Cellular and molecular biology assays: To investigate effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of novel indolo[2,3-b]quinoxaline derivatives.
| Computational Approach | Application |
| Molecular Docking | Predict binding modes and affinities to biological targets. nih.gov |
| Quantum Mechanics (QM) | Elucidate electronic properties and reactivity. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound-target complex. |
| Quantitative Structure-Activity Relationship (QSAR) | Identify key structural features responsible for biological activity. researchgate.net |
By using computational tools to guide the design of new derivatives and to interpret experimental results, researchers can adopt a more rational and efficient approach to drug discovery.
Potential for New Material and Chemical Biology Applications
Beyond their medicinal applications, the unique photophysical properties of the indolo[2,3-b]quinoxaline scaffold suggest their potential use in material science and chemical biology.
Organic Electronics: The extended π-system and tunable electronic properties of these compounds make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in redox flow batteries. benthamscience.comacs.org
Chemical Sensors: The fluorescence of indolo[2,3-b]quinoxalines can be sensitive to their local environment, making them potential scaffolds for the development of fluorescent probes for detecting ions, small molecules, or changes in biological systems.
Chemical Biology Probes: Functionalized derivatives of this compound could be developed as tools to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group, these compounds could be used to identify and study their cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
